Product packaging for Benzalkonium bromide(Cat. No.:CAS No. 7281-04-1)

Benzalkonium bromide

Cat. No.: B027831
CAS No.: 7281-04-1
M. Wt: 384.4 g/mol
InChI Key: KHSLHYAUZSPBIU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Quaternary Ammonium (B1175870) Compounds (QACs) as Research Subjects

Quaternary ammonium compounds (QACs) are a broad class of organic compounds characterized by a central nitrogen atom bonded to four organic groups, resulting in a permanent positive charge. This cationic nature is a defining feature that dictates their chemical behavior and wide-ranging applications. In academic research, QACs are extensively studied for their properties as surfactants, disinfectants, and phase-transfer catalysts. Their ability to reduce surface tension, disrupt microbial cell membranes, and facilitate reactions between immiscible phases makes them invaluable tools in chemistry, biology, and materials science.

Benzyldodecyldimethylammonium bromide, with the chemical formula C₂₁H₃₈BrN, is a classic example of a QAC. smolecule.com It appears as a white to off-white solid and is soluble in water. smolecule.comchemicalbook.com Its structure combines a hydrophilic cationic head with a long hydrophobic alkyl chain, classifying it as a cationic surfactant. chemicalbook.comsigmaaldrich.com

Historical Perspectives on Benzyldodecyldimethylammonium Bromide within QAC Research

Research into benzyldodecyldimethylammonium bromide and similar QACs, often referred to as benzalkonium bromides, has a long history rooted in the study of surfactants and antimicrobial agents. chemicalbook.com Early investigations focused on understanding the relationship between their chemical structure and their effectiveness as germicides. chemicalbook.comsigmaaldrich.com These studies laid the groundwork for the development of a wide array of disinfectants and antiseptics. Over time, the scope of research expanded to explore its utility in other areas, driven by a deeper understanding of its physicochemical properties.

Multidisciplinary Relevance of Benzyldodecyldimethylammonium Bromide in Scientific Inquiry

The scientific inquiry into benzyldodecyldimethylammonium bromide is notably multidisciplinary. In microbiology and medicine, it is investigated for its potent antimicrobial properties. smolecule.comnbinno.com The compound's ability to disrupt the cell membranes of microorganisms is a key area of study. smolecule.comnbinno.com In materials science, it has been used in the synthesis of macroporous hydrogels, where it plays a role in controlling pore size. chemicalbook.comsigmaaldrich.com Environmental science research has explored its potential as an adsorbent for heavy metals like chromium(VI). chemicalbook.comsigmaaldrich.com Furthermore, its role as a phase-transfer catalyst in organic synthesis continues to be an area of active investigation. nih.govchemkente.com In analytical chemistry, methods have been developed for its detection and quantification in various products, utilizing techniques like high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE). nih.govresearchgate.net

Physicochemical Properties of Benzyldodecyldimethylammonium Bromide

PropertyValue
Molecular Formula C₂₁H₃₈BrN smolecule.com
Molecular Weight 384.44 g/mol smolecule.comsigmaaldrich.com
Appearance White to off-white low-melting solid smolecule.comchemicalbook.com
Melting Point 50-55 °C chemicalbook.com
Solubility Soluble in water (approx. 0.1 g/10 mL) smolecule.comchemicalbook.com
CAS Number 7281-04-1 sigmaaldrich.com

Synthesis of Benzyldodecyldimethylammonium Bromide

The primary method for synthesizing benzyldodecyldimethylammonium bromide is through a quaternization reaction. This typically involves the reaction of N,N-dimethyldodecylamine with benzyl (B1604629) bromide or the reaction of N,N-dimethylbenzylamine with 1-bromododecane. chemicalbook.comlookchem.com Another approach is the ion exchange method, where the anion of an existing quaternary ammonium compound is exchanged for a bromide ion. smolecule.com

Research Applications of Benzyldodecyldimethylammonium Bromide

Antimicrobial Research

Studies have extensively investigated the germicidal efficacy of benzyldodecyldimethylammonium bromide against a variety of microorganisms. smolecule.com Its cationic nature allows it to interact with and disrupt the negatively charged cell membranes of bacteria, leading to cell lysis and death. smolecule.com Research has also focused on its virucidal activity, with some studies indicating its effectiveness against viruses like SARS-CoV-2. researchgate.net The presence of a benzene (B151609) ring in its structure has been shown to enhance its virucidal properties. researchgate.net

Materials Science

In the field of materials science, benzyldodecyldimethylammonium bromide has been utilized as a template or structure-directing agent. For instance, it has been employed to control the pore size during the synthesis of macroporous thermosensitive poly(N-isopropylacrylamide) hydrogels. chemicalbook.comsigmaaldrich.com This control over the material's architecture is crucial for applications in areas like drug delivery and tissue engineering.

Environmental Science

The potential for benzyldodecyldimethylammonium bromide in environmental remediation has been explored, particularly in the removal of heavy metal contaminants from water. Research has demonstrated its ability to act as an adsorbent for chromium(VI), a toxic heavy metal ion. chemicalbook.comsigmaaldrich.com This application leverages the cationic nature of the compound to bind with the anionic chromate (B82759) species.

Analytical Chemistry

The development of reliable analytical methods for the determination of benzyldodecyldimethylammonium bromide is crucial for quality control in commercial products where it is used as a disinfectant or preservative. nih.gov Researchers have successfully developed and compared methods using high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) for its quantification in disinfectant formulations. nih.govresearchgate.net These methods offer high precision and sensitivity for detecting and measuring the concentration of the compound. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H38N.Br<br>C21H38BrN B027831 Benzalkonium bromide CAS No. 7281-04-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl-dodecyl-dimethylazanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38N.BrH/c1-4-5-6-7-8-9-10-11-12-16-19-22(2,3)20-21-17-14-13-15-18-21;/h13-15,17-18H,4-12,16,19-20H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHSLHYAUZSPBIU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10328-35-5 (Parent)
Record name Benzododecinium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007281041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4048698
Record name Benzyldodecyldimethylammonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7281-04-1
Record name Benzyldimethyldodecylammonium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7281-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzododecinium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007281041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyldodecyldimethylammonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZODODECINIUM BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IRY12B2TQ6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Transformations

Advanced Synthesis Routes for Benzyldodecyldimethylammonium Bromide

The preparation of BDDAB can be achieved through several synthetic pathways, with the quaternization reaction being the most prominent. Researchers continuously explore optimizations of existing methods and investigate novel routes to enhance yield, purity, and cost-effectiveness.

The primary and most widely documented method for synthesizing Benzyldodecyldimethylammonium bromide is through the quaternization of a tertiary amine with an alkyl halide. wikipedia.org This reaction, a type of Menschutkin reaction, specifically involves the reaction between dodecyl dimethylamine (B145610) and benzyl (B1604629) bromide or benzyl chloride. wikipedia.orgsmolecule.com

CH₃(CH₂)₁₁N(CH₃)₂ + BrCH₂C₆H₅ → [CH₃(CH₂)₁₁N(CH₃)₂CH₂C₆H₅]⁺Br⁻

The efficiency of this synthesis is influenced by several factors. Studies on quaternization reactions of other tertiary amines have shown that reaction variables such as the solvent, temperature, and reaction time are critical for optimizing the yield and purity of the final quaternary ammonium (B1175870) salt. nih.gov For instance, dimethyl sulfoxide (B87167) (DMSO) has been found to be an effective solvent for quaternization reactions on resin-bound tertiary amines, often leading to higher yields compared to other solvents. nih.gov Reaction temperatures are also a crucial parameter; while elevated temperatures can increase the reaction rate, they can also lead to product degradation if maintained for extended periods. nih.gov Therefore, finding the optimal balance of these conditions is key to an efficient synthesis of BDDAB.

One documented synthesis route involves the reaction of N,N-dimethylaminododecane with benzyl bromide in ethanol (B145695) with heating, resulting in a yield of 93%. lookchem.com Another approach utilizes N,N'-dimethylbenzylamine and 1-dodecylbromide in ethanol with heating for 28 hours, yielding 80% of the product. lookchem.com

Table 1: Quaternization Reaction Parameters and Yields

Reactants Solvent Conditions Yield
N,N-dimethylaminododecane, Benzyl bromide Ethanol Heating 93% lookchem.com
N,N'-dimethylbenzylamine, 1-Dodecylbromide Ethanol Heating, 28h 80% lookchem.com

Ion exchange represents an alternative strategy for the synthesis of Benzyldodecyldimethylammonium bromide. This method involves exchanging the anion of a pre-existing quaternary ammonium salt with a bromide ion. smolecule.com Typically, this is achieved using an anion exchange resin. nih.gov The process involves passing a solution of a quaternary ammonium salt with a different anion (e.g., chloride) through a column packed with a resin that has been pre-loaded with bromide ions. nih.govnih.gov

The effectiveness of this method depends on the selectivity of the resin for different anions and the solvent system used. nih.govresearchgate.net Research on anion exchange for various applications has shown that the presence of other ions, such as chloride and sulfate (B86663), can compete with the target anion (bromide), potentially reducing the efficiency of the exchange. researchgate.net Nanofiltration has been explored as a pretreatment step to remove competing ions like sulfate, thereby improving the efficiency of bromide removal by anion exchange resins. nih.gov While this method is a viable alternative, its application for the large-scale synthesis of BDDAB may be influenced by the cost and regeneration of the ion exchange resins.

A less common but potential route for the synthesis of quaternary ammonium salts is direct ammoniation. quora.com In the context of Benzyldodecyldimethylammonium bromide, this could theoretically involve the direct reaction of dodecanol (B89629) with benzyl bromide and dimethylamine under specific conditions. smolecule.com This pathway is an area of ongoing research and is not as well-established as quaternization or ion exchange methods for the synthesis of this specific compound. The direct alkylation of ammonia (B1221849) or amines with alkyl halides can often lead to a mixture of primary, secondary, tertiary amines, and the quaternary ammonium salt, making it challenging to isolate the desired product in high purity. libretexts.org

Spectroscopic and Chromatographic Characterization in Synthetic Studies

The confirmation of the structure and purity of synthesized Benzyldodecyldimethylammonium bromide relies heavily on spectroscopic and chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are two powerful analytical methods that have been developed for the determination of BDDAB. nih.govresearchgate.net

In one comparative study, an HPLC method was developed using a Kromasil C18 column with a mobile phase consisting of acetonitrile (B52724) and a sodium acetate/sodium octanesulfonate buffer at pH 5.2. nih.govresearchgate.net Detection was carried out using UV absorption at 262 nm, with a retention time of 9.18 minutes for BDDAB. The same study developed a CE method using a bare fused-silica capillary and a buffer of acetonitrile and NaH₂PO₄ at pH 2.24, with UV detection at 214 nm, resulting in a migration time of 5.08 minutes. nih.govresearchgate.net Both methods demonstrated high linearity, with correlation coefficients exceeding 0.999. nih.govresearchgate.net While HPLC offered superior precision, CE provided better column efficiency and required less solvent. nih.govresearchgate.net

Spectroscopic methods such as Fourier-Transform Infrared (FTIR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) are also essential for the structural elucidation of BDDAB. pharmaffiliates.com

Table 2: Chromatographic and Spectroscopic Data for Benzyldodecyldimethylammonium Bromide

Technique Column/Capillary Mobile Phase/Buffer Detection Retention/Migration Time
HPLC nih.govresearchgate.net Kromasil C18 (200 mm x 4.6 mm, 5 µm) Acetonitrile : 4 mmol/L Sodium Octanesulfonate/0.02 mol/L Sodium Acetate (pH 5.2) (80:20) UV at 262 nm 9.18 min
CE nih.govresearchgate.net Bare fused-silica capillary (46.4 cm total length, 75 µm i.d.) 50% Acetonitrile - 50 mmol/L NaH₂PO₄ (pH 2.24) UV at 214 nm 5.08 min

Chemical Reactivity and Complexation Research

Benzyldodecyldimethylammonium bromide, as a cationic surfactant, exhibits notable chemical reactivity, particularly in aqueous solutions. Its charged nature allows it to form complexes with anions. smolecule.com It has been studied for its ability to adsorb certain heavy metals like chromium(VI). smolecule.comboyang-chemical.comsigmaaldrich.com

In aqueous environments, Benzyldodecyldimethylammonium bromide may undergo hydrolysis, which can lead to the cleavage of the benzyl and dodecyl groups. smolecule.com The hydrolysis of quaternary ammonium compounds can be influenced by pH. For instance, the hydrolysis of organophosphorus esters, another class of compounds that undergo hydrolysis, shows different cleavage pathways depending on whether the conditions are acidic, neutral, or basic. viu.ca While specific mechanistic studies on the hydrolysis of BDDAB are not extensively detailed in the provided search results, the general principles of hydrolysis of related compounds suggest that the stability of BDDAB in aqueous solutions could be pH-dependent. The hydrolysis of benzyl halides, a related class of compounds, has been shown to be driven by visible light in the presence of a photocatalyst, proceeding to form benzyl alcohols. researchgate.net This suggests that external factors like light could also influence the degradation of BDDAB in aqueous media.

Complex Formation with Anionic and Cationic Species

The cationic nature of the benzyldodecyldimethylammonium head group facilitates strong electrostatic interactions with a wide variety of anionic species. These interactions can lead to the formation of ion pairs, mixed micelles, and other complex aggregates. The study of these complexes is crucial for understanding and optimizing the performance of BDDAB in various applications.

The interaction between cationic and anionic surfactants is a classic example of synergistic or antagonistic behavior in mixed surfactant systems. While specific studies on benzyldodecyldimethylammonium bromide are limited in publicly available literature, the behavior of analogous cationic surfactants, such as dodecyltrimethylammonium (B156365) bromide (DTAB) and cetyltrimethylammonium bromide (CTAB), with anionic surfactants like sodium dodecyl sulfate (SDS) provides a framework for understanding these interactions.

The formation of mixed micelles between cationic and anionic surfactants is driven by both electrostatic attraction between the oppositely charged head groups and hydrophobic interactions between the alkyl chains. This often leads to a significant reduction in the critical micelle concentration (CMC) of the mixed system compared to the individual surfactants, indicating a synergistic interaction. The thermodynamics of this process are governed by changes in enthalpy (ΔH) and entropy (ΔS). The interaction is often enthalpy-driven due to the strong electrostatic attraction, though entropy can also play a significant role through the release of counterions and water molecules from the surfactant head groups upon complexation. nih.gov

Interactions with anionic polymers, such as poly(acrylic acid) (PAA) and poly(methacrylic acid) (PMAA), represent another important area of complex formation. The binding of cationic surfactants to these polymers is typically initiated by electrostatic attraction between the cationic surfactant head groups and the anionic carboxylate groups on the polymer chain. This initial binding can be cooperative, meaning the binding of one surfactant molecule facilitates the binding of others, leading to the formation of surfactant aggregates or micelles along the polymer chain.

The extent of this binding is influenced by factors such as the charge density of the polymer (which can be controlled by pH) and the concentration of the surfactant. For instance, in studies with similar cationic surfactants and PMAA, it has been observed that at low charge densities, the polymer exists in a compact, coiled conformation, which may limit the accessibility of some anionic sites for surfactant binding. As the surfactant binds, it can induce a conformational change in the polymer, causing it to uncoil. columbia.edu

The table below summarizes the expected types of interactions and the key driving forces involved in the complex formation of benzyldodecyldimethylammonium bromide with various chemical species, based on the behavior of analogous systems.

Interacting SpeciesType of ComplexPrimary Driving ForcesKey Thermodynamic Parameters
Anionic Surfactants (e.g., Sodium Dodecyl Sulfate)Mixed Micelles, Ion PairsElectrostatic Attraction, Hydrophobic InteractionΔH < 0 (Enthalpy-driven), ΔS > 0
Anionic Polymers (e.g., Poly(acrylic acid))Polymer-Surfactant ComplexesElectrostatic Attraction, Cooperative Binding, Hydrophobic InteractionDependent on polymer charge density and surfactant concentration
Cationic Surfactants (e.g., Cetyltrimethylammonium bromide)Mixed MicellesHydrophobic Interaction, van der Waals forcesSmall, often near-ideal mixing (ΔG_mix ≈ 0)

Table 1: Summary of Expected Complex Formation Behavior of Benzyldodecyldimethylammonium Bromide

It is important to note that the data presented in the table is based on analogous systems and serves as a predictive framework. Detailed experimental studies involving benzyldodecyldimethylammonium bromide are necessary to fully elucidate the specific thermodynamic and structural parameters of its complex formation with various anionic and cationic species.

Antimicrobial Efficacy and Mechanistic Investigations

Evaluation of Germicidal Efficacy against Diverse Microbial Strains

Benzyldodecyldimethylammonium bromide has been identified as a crucial bactericide, particularly in industrial settings like oilfield operations where microbial proliferation can lead to significant infrastructure and production issues. nbinno.com Its broad-spectrum efficacy as a disinfectant highlights its versatility in various applications. nbinno.com As a cationic surfactant, it is effective in controlling bacterial growth in various operational fluids. nbinno.com Studies have utilized BDAB to evaluate the relationship between chemical structure and germicidal efficacy among surface-active cations. chemicalbook.comsigmaaldrich.com

Antibacterial Spectrum Analysis

Benzyldodecyldimethylammonium bromide demonstrates a broad spectrum of antibacterial activity. researchgate.net It is effective against both Gram-positive and Gram-negative bacteria. For instance, it has shown germicidal potential against Salmonella typhi and Escherichia coli (Gram-negative), as well as Micrococcus luteus and Staphylococcus aureus (Gram-positive). researchgate.net The compound's ability to kill bacteria makes it a valuable tool in preventing the spread of infection. medchemexpress.com Research has shown that a combination disinfectant containing benzyldimethyldodecylammonium chloride can effectively kill a variety of microorganisms, including Escherichia coli and Staphylococcus aureus. nih.gov The widespread use of BDAB as a disinfectant has increased, particularly due to its high efficiency in bacterial inactivation. chemicalbook.com

Interactive Table: Antibacterial Spectrum of Benzyldodecyldimethylammonium Bromide

Gram TypeBacterial StrainEfficacy
Gram-NegativeEscherichia coliEffective researchgate.netnih.gov
Gram-NegativeSalmonella typhiEffective researchgate.net
Gram-PositiveStaphylococcus aureusEffective researchgate.netnih.gov
Gram-PositiveMicrococcus luteusEffective researchgate.net

Antifungal Spectrum Analysis

Benzalkonium bromides, a class of cationic surfactants to which BDAB belongs, are known for their ability to kill fungi. researchgate.netmedchemexpress.com This antifungal activity contributes to their use as preservatives and disinfectants. chemicalbook.commedchemexpress.com For example, a combination disinfectant containing benzyldimethyldodecylammonium chloride has been shown to be effective against Candida albicans. nih.gov While some related compounds are noted to be less effective against fungi, the broader class of benzalkonium compounds, which includes BDAB, is recognized for its fungicidal properties. medchemexpress.comnih.gov

Efficacy against Bacterial Spores and Vegetative Forms

Benzyldodecyldimethylammonium bromide is classified as a complete disinfectant, capable of destroying both the vegetative forms and the highly resistant spores of harmful microorganisms. chemicalbook.com While quaternary ammonium (B1175870) compounds alone are generally not considered sporicidal, their combination with other agents can enhance their efficacy. americanpharmaceuticalreview.com For instance, benzyldimethyldodecylammonium chloride on its own has weak sporicidal ability, but when combined with ortho-phthalaldehyde (OPA), it effectively kills Bacillus subtilis spores. nih.govnih.gov This combination works by destroying the spore's coat, cortex, and inner membrane, leading to the leakage of internal components and ultimately, the death of the spore. nih.govnih.gov It is important to note that bacterial spores are significantly more resistant to disinfectants than their vegetative counterparts. researchgate.net

Cellular and Molecular Mechanisms of Antimicrobial Action

The antimicrobial activity of benzyldodecyldimethylammonium bromide is primarily attributed to its interaction with and disruption of microbial cell structures.

Disruption of Microbial Membrane Integrity

As a potent cationic surfactant, benzyldodecyldimethylammonium bromide's primary mechanism of action involves the disruption of microbial cell membranes. nbinno.com This disruptive capability is a key factor in its ability to control bacterial proliferation. nbinno.com The compound's structure allows it to penetrate and destroy the phospholipid membrane of microorganisms. researchgate.net The combination of benzyldimethyldodecylammonium chloride with ortho-phthalaldehyde has been observed to destroy the integrity of the coat, cortex, and inner membrane of Bacillus subtilis spores, leading to the leakage of cellular contents. nih.gov

Interactions with Phosphatidylcholine Bilayers

Studies have investigated the interaction of N-dodecyl-N,N-dimethyl-N-benzylammonium halides, including the bromide salt, with phosphatidylcholine bilayers, which are primary components of cell membranes. nih.gov Research indicates that these compounds can destabilize the membrane structure. nih.gov The presence of cholesterol in the bilayer can influence these interactions, with the benzyl (B1604629) group of the surfactant incorporating into the bilayer in its liquid state. nih.gov The specific counterion (bromide in this case) also plays a role in how the surfactant affects the phase transition of the lipid bilayer. nih.gov The interaction between the positively charged nitrogen atoms of the quaternary ammonium compound and the negatively charged components of the cell membrane is a critical aspect of its mechanism. nih.gov

Role of Counterions in Membrane Perturbation

The primary mechanism of action for benzyldodecyldimethylammonium bromide involves the positively charged quaternary ammonium headgroup electrostatically binding to the negatively charged components of the bacterial cell membrane. This initial binding is followed by the insertion of the hydrophobic dodecyl tail into the lipid bilayer, leading to a loss of membrane integrity, leakage of essential cytoplasmic contents, and ultimately, cell death.

Structure-Activity Relationship (SAR) Studies

The antimicrobial potency of benzyldodecyldimethylammonium bromide is not a fixed property but is instead highly dependent on specific features of its molecular structure. Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the alkyl chain and counterion affect its biological efficacy.

The length of the n-alkyl chain is one of the most critical determinants of antimicrobial activity in the benzalkonium series. Research consistently demonstrates that a specific range of chain lengths is optimal for maximizing potency. Compounds with an alkyl chain length of 12 carbons (dodecyl), as found in benzyldodecyldimethylammonium bromide, exhibit potent activity. researchgate.net

Studies have shown that compounds with alkyl chains between 11 and 15 carbons are generally the most active against a broad spectrum of bacteria. nih.gov Specifically, BACs with C12, C14, and C16 alkyl chains demonstrate consistently high bactericidal activity. nih.gov Chains that are too short (less than C10) or too long (C18 or longer) show a marked decrease in efficacy. nih.gov This "cut-off" effect is attributed to a balance between the compound's hydrophobicity and its aqueous solubility. The alkyl chain must be sufficiently hydrophobic to partition into the lipid bilayer of the microbial cell membrane. However, if the chain is too long, the molecule's water solubility decreases to a point where it cannot effectively reach the bacterial cell surface, thus reducing its antimicrobial effect. The C12 chain in benzyldodecyldimethylammonium bromide provides an optimal balance for potent membrane disruption.

Table 1: Influence of Alkyl Chain Length on Antimicrobial Activity

Alkyl Chain LengthGeneral Antimicrobial PotencyRationale
< C10DecreasedInsufficient hydrophobicity to effectively partition into the bacterial membrane.
C12 - C16OptimalBalances hydrophobicity for membrane insertion with sufficient water solubility to reach the cell. nih.gov
> C16DecreasedReduced aqueous solubility limits transport to the bacterial cell surface. nih.gov

While the alkyl chain length is paramount, the identity of the counterion (e.g., bromide vs. chloride) can also modulate biological activity. Benzyldodecyldimethylammonium bromide and its chloride analogue, benzyldodecyldimethylammonium chloride, are the most common forms of this QAC. The primary difference imparted by the counterion lies in the compound's physical properties rather than a direct alteration of its antimicrobial mechanism.

The choice of counterion can affect the compound's hygroscopicity, solubility in different solvents, and critical micelle concentration (CMC). nih.gov These differences can, in turn, influence the formulation characteristics and the bioavailability of the active cation at the site of action. For instance, studies comparing different QACs have found that while the core antimicrobial action remains the same, the specific MIC values can vary with different counterions, suggesting a subtle but measurable impact on potency.

Microbial Resistance Development and Adaptive Responses

The widespread use of benzyldodecyldimethylammonium bromide and other QACs has led to the emergence of microbial resistance, a growing concern in both clinical and environmental settings. Bacteria can develop resistance through various adaptive mechanisms, which can sometimes confer resistance to other antimicrobial agents as well.

Bacteria can develop resistance to benzyldodecyldimethylammonium bromide when exposed to sub-lethal concentrations over extended periods. nih.gov This induced resistance is often multifactorial. One of the primary mechanisms involves changes in the bacterial cell envelope that limit the drug's access to the cytoplasmic membrane. Another key mechanism is the acquisition or upregulation of efflux pumps. nih.gov These are membrane-spanning protein complexes that actively transport toxic substances, including QACs, out of the bacterial cell before they can reach their target.

Research has shown that long-term exposure of bacteria like E. coli to subinhibitory concentrations of benzalkonium compounds can lead to mutations in genes that regulate efflux pumps (e.g., acrR, marR) and outer membrane proteins. nih.gov This adaptation allows the bacteria to survive in the presence of concentrations that would normally be lethal.

A significant consequence of induced resistance to benzyldodecyldimethylammonium bromide is the potential for cross-resistance to clinically important antibiotics. nih.gov The mechanisms that confer resistance to QACs, particularly the upregulation of multidrug efflux pumps, are often non-specific and can expel a wide range of structurally diverse compounds, including various classes of antibiotics. frontiersin.org

For example, efflux pumps like the Resistance-Nodulation-Division (RND) family in Gram-negative bacteria can export not only QACs but also fluoroquinolones, tetracyclines, and chloramphenicol. researchgate.net Studies have demonstrated that bacterial strains adapted to be resistant to QACs show significantly decreased sensitivity to antibiotics like rifampicin. nih.gov This phenomenon, where resistance to a disinfectant leads to resistance to therapeutic antibiotics, is a serious public health concern as it can compromise the effectiveness of essential medical treatments. nih.gov

Table 2: Examples of Antibiotic Classes with Potential Cross-Resistance

Antibiotic ClassMechanism of Cross-Resistance
FluoroquinolonesUpregulation of non-specific multidrug efflux pumps (e.g., RND-type). researchgate.net
TetracyclinesShared efflux pump systems that recognize both QACs and the antibiotic. researchgate.net
ChloramphenicolExport by broad-spectrum efflux pumps induced by QAC exposure. researchgate.net
RifampicinMutations in regulatory or structural genes of efflux systems. nih.gov

Molecular Mechanisms of Resistance (e.g., Efflux Pumps, Degradation Pathways)

Resistance to benzyldodecyldimethylammonium bromide (BDAB) in microbial populations is a significant concern, driven by specific molecular mechanisms that allow microorganisms to survive and proliferate in its presence. The primary strategies employed by bacteria to counteract the antimicrobial action of BDAB involve the active expulsion of the compound from the cell via efflux pumps and the enzymatic breakdown of the molecule into less toxic substances.

Efflux Pumps:

A principal mechanism of resistance is the overexpression of efflux pumps, which are transport proteins that actively extrude a wide range of toxic compounds, including quaternary ammonium compounds (QACs) like BDAB, from the bacterial cytoplasm. This process prevents the accumulation of the disinfectant to a concentration that would be lethal to the cell.

Several studies have identified specific genes and efflux pump systems associated with resistance to BDAB and other closely related QACs. For instance, exposure of microbial communities to benzyldimethyldodecyl ammonium chloride has been shown to lead to a significant increase in the abundance of the qacA/B gene. nih.gov This gene encodes a well-characterized multidrug efflux pump that confers resistance to a variety of cationic organic compounds, including intercalating dyes and QACs.

The following table summarizes key efflux pump genes implicated in resistance to BDAB and related compounds.

Gene/Pump SystemPump FamilyOrganism/Environment StudiedImplication in Resistance
qacA/B Major Facilitator Superfamily (MFS)Natural water from eutrophic lakeSignificant increase in gene abundance upon exposure to benzyldimethyldodecyl ammonium chloride. nih.gov
emrE Small Multidrug Resistance (SMR) familyMoving-bed biofilm reactorEnriched in response to BDAB shock, contributing to resistance. researchgate.net
mdfA Major Facilitator Superfamily (MFS)Moving-bed biofilm reactorEnriched in response to BDAB shock, contributing to resistance. researchgate.net
oprM Resistance-Nodulation-Division (RND) familyMoving-bed biofilm reactorEnriched in response to BDAB shock, indicating its role in efflux of BDAB. researchgate.net

Degradation Pathways:

In addition to efflux-mediated resistance, some microorganisms are capable of degrading BDAB, using it as a source of carbon and energy. This enzymatic breakdown transforms the compound into less harmful metabolites.

A detailed degradation pathway for a structurally similar compound, benzyldimethylalkylammonium chloride (BAC), has been elucidated in Aeromonas hydrophila. The initial step involves the cleavage of the C-N bond, separating the alkyl chain from the benzyl-containing moiety, which results in the formation of benzyldimethylamine. researchgate.net This is followed by a series of demethylation reactions, producing benzylmethylamine and then benzylamine. Subsequent deamination leads to the formation of benzaldehyde, which is then rapidly converted to benzoic acid and further catabolized. researchgate.net

Metagenomic studies have also pointed towards the genetic basis for such degradation. In a BDAB-stressed moving-bed biofilm reactor, the gene encoding for BAC oxygenase (oxyBAC) was identified, suggesting a specific enzymatic mechanism for the breakdown of the benzalkonium structure. researchgate.net The screening of co-metabolic degrading bacteria has also been a focus of research, with specific strains like RQR-1 and BDAB-1 being identified for their ability to degrade BDAB. researchgate.net

A proposed degradation pathway for benzyldimethylalkylammonium chloride by Aeromonas hydrophila is outlined below:

StepReactionMetabolite Formed
1 Cleavage of Calkyl-N bondBenzyldimethylamine
2 DemethylationBenzylmethylamine
3 DemethylationBenzylamine
4 DeaminationBenzaldehyde
5 OxidationBenzoic acid

Analysis of Microbial Community Structure Shifts under Selective Pressure

Studies conducted on natural water from a eutrophic lake exposed to varying concentrations of benzyldimethyldodecyl ammonium chloride demonstrated a clear impact on the microbial community. While lower concentrations had a minimal effect, higher concentrations (1000 and 10,000 µg L-1) resulted in a bacterial community composition that was significantly different from the control group. nih.gov This shift was marked by the selective enrichment of specific bacterial genera, including Rheinheimera, Pseudomonas, and Vogesella. The prevalence of these genera suggests they possess inherent resistance mechanisms or the ability to degrade the compound. nih.gov

A metagenomic investigation into the effects of BDAB shock on a moving-bed biofilm reactor (MBBR) provided further insights into these community shifts. The study revealed that the enriched genera in the BDAB-treated reactor were dependent on the concentration of the disinfectant. researchgate.net While the control reactor was dominated by genera associated with nitrogen metabolism, such as Rudaea, Nitrosospira, Sphingomonas, and Rhodanobacter, the introduction of BDAB led to a different community structure. researchgate.net

The following table details the observed shifts in microbial community composition in response to benzyldodecyldimethylammonium bromide exposure.

EnvironmentBDAB ConcentrationObserved Microbial Community ShiftsReference
Natural water from eutrophic lake1000 and 10,000 µg L-1Significant difference in community composition compared to control. Selective enrichment of Rheinheimera, Pseudomonas, and Vogesella. nih.gov
Moving-bed biofilm reactor (MBBR)50 mg L-1 (shock)Enriched genera were dependent on the BDAB concentration, differing from the control community dominated by nitrogen-metabolizing bacteria. researchgate.net

These studies underscore the profound impact of BDAB on microbial ecosystems. The selective pressure imposed by this disinfectant not only favors the proliferation of resistant strains but also alters the functional potential of the community, as evidenced by changes in the abundance of genes related to key biogeochemical cycles, such as nitrogen fixation and nitrification. nih.gov

Environmental Science and Ecotoxicological Research

Environmental Fate and Transport Studies

Once released into wastewater, BDAB undergoes several processes that determine its ultimate environmental concentration and distribution.

Wastewater treatment plants (WWTPs) are the primary conduits for BDAB entering the environment. A significant portion of QACs is discharged into wastewater, where a substantial reduction of these compounds occurs during biological treatment processes. scbt.com Studies on benzalkonium chlorides (BACs), the chemical class to which BDAB belongs, have demonstrated high removal rates, often exceeding 90-99%. kao.com

The primary mechanism for this removal is not biodegradation but rather strong sorption to activated sludge due to the compound's cationic nature. kao.com However, this high rate of removal from the water phase leads to the accumulation of the compound in sewage sludge. kao.com Consequently, the disposal of this sludge, often through land application, becomes a significant secondary pathway for the introduction of BDAB into the terrestrial environment. chemicalbook.com Furthermore, the presence of BACs in WWTPs can have an inhibitory effect on key microbial processes, such as nitrification and denitrification, which are crucial for nitrogen removal.

While sorption is the dominant fate process, biodegradation of BDAB does occur, albeit at a slower rate. The biodegradability of QACs is an area of ongoing research, with available data being somewhat sparse. scbt.com However, studies have shown that bacteria are capable of degrading these compounds. For instance, research on Aeromonas hydrophila has identified a degradation pathway for BACs that begins with the cleavage of the C-N bond, forming metabolites such as benzyldimethylamine, followed by subsequent demethylation and deamination reactions.

The concept of co-metabolism, where microorganisms degrade the compound in the presence of other more readily available carbon sources, is considered a practical and important mechanism for the removal of BDAB from the environment. chemicalbook.comresearchgate.net Screening for bacteria that can co-metabolize BDAB is a key area of research for enhancing its removal. chemicalbook.comresearchgate.net The kinetics of biodegradation can be influenced by the compound's concentration and structure; for example, the longer alkyl chain of some BACs can inhibit the biodegradation process.

The cationic charge of BDAB results in a strong tendency to adsorb to negatively charged surfaces like sewage sludge, soils, and sediments. kao.com This process is a major factor in its removal from the aqueous phase in WWTPs. kao.com Research on similar QACs has shown that this adsorption is a spontaneous and exothermic process involving a combination of physical and chemical interactions, including electrostatic attraction, hydrophobic interactions, and ion exchange.

The extent of adsorption is positively correlated with the hydrophobicity of the QAC, which is influenced by the length of its alkyl chain. cellbiolabs.com The high concentration of BDAB measured in sludge, which can be orders of magnitude higher than in the final effluent, underscores the significance of this sorption process. europa.eu When this sludge is applied to land, the compound's strong adsorption to soil particles can limit its mobility and leaching into groundwater, but it also creates a reservoir of the contaminant in the topsoil.

Ecotoxicity and Ecological Impact Assessments

The release of BDAB into the environment is of concern due to its toxicity to a broad spectrum of organisms, which can lead to ecological impacts. chemicalbook.comscbt.com

Benzyldodecyldimethylammonium bromide is classified as very toxic to aquatic organisms. scbt.comkao.com Its surfactant properties allow it to disrupt cell membranes, leading to adverse effects even at low concentrations. The toxicity can vary between different aquatic species.

Data on the acute toxicity of BDAB and related benzalkonium chlorides to representative aquatic organisms are summarized in the table below. It is important to note that toxicity can be reduced in natural waters due to the binding of the compound to dissolved organic matter. scbt.com

OrganismSpeciesEndpointValue (mg/L)Reference
Algae Pseudokirchneriella subcapitata72h EC50 (Growth Inhibition)0.048 nih.gov
Invertebrate Daphnia magna48h EL50 (Immobilisation)6.7 europa.eu
Fish Pimephales promelas (Fathead minnow)96h LC501.0 fotoimpex.de

EC50: The concentration of a substance that causes a 50% effect on the tested population. LC50: The concentration of a substance that is lethal to 50% of the tested population. EL50: The loading rate of a substance that causes a 50% effect.

When BDAB-laden sludge is applied to agricultural land, it can impact soil health. The compound is toxic to soil organisms, and its presence can alter the structure and function of soil microbial communities. chemicalbook.com

Research has shown that the introduction of disinfectants like BDAB into soil can lead to shifts in the microbial population. acs.org There can be an enrichment of certain bacterial groups, such as the phylum Proteobacteria, which may contain species capable of degrading such xenobiotic compounds. nih.gov A significant concern is that the presence of these biocides can exert selective pressure, potentially leading to an increase in the abundance of antibiotic resistance genes (ARGs) in the soil environment. acs.org

Bioaccumulation Potential Research in Environmental Systems

The potential for a chemical to bioaccumulate in organisms is a critical aspect of its environmental risk assessment. Bioaccumulation refers to the process by which a substance is absorbed by an organism from its surrounding environment, leading to a concentration of the substance in its tissues. For benzyldodecyldimethylammonium bromide, research into its bioaccumulation potential is an area of ongoing investigation.

Studies on the broader class of benzalkonium chlorides (BKCs), to which BDAB belongs, suggest a generally low potential for bioaccumulation in aquatic organisms. kao.comscienceopen.com This is attributed to the cationic nature of these compounds, which can lead to strong adsorption to negatively charged surfaces like suspended solids and sediments in the aquatic environment, thereby reducing their bioavailability for uptake by organisms. researchgate.net

However, some evidence suggests that the bioaccumulation potential of BKCs may be influenced by the length of the alkyl chain. researchgate.net It has been proposed that longer-chain BKCs, such as those with 16 or 18 carbon atoms in the alkyl chain, may have a greater tendency to be found in fish tissue compared to shorter-chain variants like BDAB, which has a 12-carbon alkyl chain. researchgate.net

A study on the bioconcentration of various surfactants has indicated that for ionic surfactants, the membrane lipid-water distribution ratio is a key parameter in estimating their baseline bioconcentration factor (BCF). nih.gov While specific BCF or bioaccumulation factor (BAF) data for BDAB in various environmental species are limited, the available information on related compounds underscores the need for further research to definitively characterize its bioaccumulation potential in different environmental systems.

Table 1: General Bioaccumulation Potential of Benzalkonium Chlorides (BKCs)

Compound ClassBioaccumulation PotentialInfluencing Factors
Benzalkonium Chlorides (BKCs)Generally considered lowAlkyl chain length, Adsorption to particulate matter

This table provides a general overview based on available literature for the broader class of benzalkonium chlorides, as specific bioaccumulation data for Benzyldodecyldimethylammonium bromide is limited.

Mitigation and Degradation Strategies

The presence of BDAB in the environment necessitates the development of effective strategies for its removal and degradation. Research has focused on both biological and chemical methods to mitigate the potential environmental impact of this compound.

Isolation and Screening of Benzyldodecyldimethylammonium Bromide-Degrading Microorganisms

Biological degradation is considered an environmentally friendly approach for the removal of organic pollutants like BDAB. chemicalbook.com This process relies on the ability of microorganisms to break down complex organic molecules into simpler, less harmful substances. The isolation and screening of microbial strains capable of degrading BDAB are crucial first steps in developing bioremediation strategies.

Recent research has led to the successful identification of microorganisms that can degrade BDAB. For instance, a study focusing on the co-metabolic degradation of this compound resulted in the isolation of two bacterial strains, designated as RQR-1 and BDAB-1, which demonstrated the ability to degrade BDAB. nih.gov The screening process for such microorganisms often involves cultivating them in a medium containing BDAB as a potential carbon source and then assessing their ability to reduce its concentration over time.

Furthermore, studies on closely related compounds provide insights into potential degradation pathways. For example, research on the biodegradation of benzyldimethylalkylammonium chloride (BAC), a similar quaternary ammonium (B1175870) compound, identified the bacterium Aeromonas hydrophila as capable of utilizing BAC as a sole source of carbon and energy. researchgate.net The degradation process was found to involve the cleavage of the C-N bond as an initial step. researchgate.net

Table 2: Isolated Microorganisms with Degradation Potential for Benzalkonium Chlorides

MicroorganismDegraded CompoundDegradation Context
RQR-1Benzyldodecyldimethylammonium BromideCo-metabolic degradation
BDAB-1Benzyldodecyldimethylammonium BromideCo-metabolic degradation
Aeromonas hydrophilaBenzyldimethylalkylammonium ChlorideSole carbon and energy source

This table summarizes microorganisms identified in research with the capability to degrade benzyldodecyldimethylammonium bromide or closely related compounds.

Development of Co-metabolic Degradation Approaches

In many natural and engineered environments, microorganisms degrade complex organic compounds through co-metabolism. chemicalbook.com This process involves the degradation of a non-growth-supporting substrate (like BDAB) in the presence of a primary growth-supporting substrate. Co-metabolic degradation is often more practical and efficient for the removal of certain pollutants because the primary substrate can sustain a larger and more active microbial population, which then fortuitously degrades the target compound. chemicalbook.com

The development of co-metabolic degradation approaches for BDAB is a promising strategy for its bioremediation. The aforementioned screening of the degrading bacteria RQR-1 and BDAB-1 was based on a co-metabolic principle, highlighting the importance of this approach. nih.gov In real-world wastewater treatment scenarios, microorganisms are more likely to grow in a co-metabolic manner, making this a highly relevant area of research for the effective removal of BDAB from contaminated environments. chemicalbook.com

Advanced Oxidation Processes and Other Remediation Technologies

Advanced Oxidation Processes (AOPs) represent a suite of chemical treatment technologies that rely on the generation of highly reactive oxygen species, such as hydroxyl radicals, to oxidize and degrade a wide range of organic pollutants. nih.govresearchgate.net These processes are considered effective for the treatment of recalcitrant compounds that are resistant to conventional biological treatment methods.

Several AOPs have been investigated for the degradation of quaternary ammonium compounds. For instance, the UV/chlorine process has been shown to be effective in degrading dodecylbenzyldimethylammonium chloride, a compound structurally similar to BDAB. researchgate.net A study on this process demonstrated a synergistic effect between UV irradiation and chlorine, leading to enhanced degradation of the compound. researchgate.net The degradation was found to follow pseudo-first-order kinetics, with the rate of degradation being influenced by factors such as chlorine dosage and pH. researchgate.net

Other AOPs, including ozonation and Fenton-based processes, have also been explored for the degradation of various organic pollutants and could potentially be applied to the remediation of water contaminated with BDAB. nih.gov These technologies offer a promising alternative or complementary approach to biological treatment for the complete mineralization of BDAB into less harmful substances like carbon dioxide and water.

Surface Chemistry and Adsorption Phenomena

The dual hydrophilic-hydrophobic nature of BDDAB makes it highly effective in modifying surfaces and driving adsorption processes. This capability is fundamental to its application in enhancing the properties of nanoparticles and removing pollutants.

Adsorption on Nanoparticle Surfaces (e.g., Silica)

The adsorption of BDDAB on the surface of nanoparticles like silica (B1680970) (SiO₂) is a well-studied phenomenon driven by the electrostatic attraction between the cationic head of the surfactant and the negatively charged silica surface. nih.gov This interaction leads to the formation of surfactant layers that can alter the nanoparticle's surface properties.

Research using the "sorbent mass variation" (SMV) method has provided detailed insights into the structure of these adsorbed layers. nih.gov Studies show that BDDAB forms incomplete bilayers or isolated admicelles on silica nanoparticles. nih.gov The process is spontaneous, as indicated by the change in Gibbs free energy. nih.gov The characteristics of the adsorbed layer can be precisely measured, as shown in the table below. nih.gov

Adsorbed Layer PropertyValue on S-SiO₂ (~12 nm)Value on L-SiO₂ (~24 nm)
Layer Thickness ~2.9 nm~2.7 nm
Volume Fraction of BDDAB 0.630.68

This ability to create well-defined organic layers on inorganic nanoparticles is crucial for applications in stabilizing colloidal dispersions and creating templates for mesoporous materials.

Interaction with Heavy Metals (e.g., Chromium(VI) Adsorption)

BDDAB is effectively used to enhance the removal of toxic heavy metals, such as hexavalent chromium (Cr(VI)), from aqueous solutions. chemicalbook.comresearchgate.net Since Cr(VI) typically exists as a negatively charged oxyanion (like HCrO₄⁻ or CrO₄²⁻), the cationic nature of BDDAB is key to its function.

The process often involves modifying a base adsorbent material, like bentonite (B74815) clay or spent mushroom waste, with BDDAB. researchgate.net The BDDAB molecules coat the naturally negative surface of the adsorbent, creating a positive surface charge. This modified surface then electrostatically attracts and binds the anionic Cr(VI) species, significantly improving the adsorption capacity of the material. researchgate.net Research has demonstrated that surface modification with a cationic surfactant markedly enhances the removal of Cr(VI) from wastewater. researchgate.net The adsorption process is often spontaneous and exothermic, with fast kinetics. researchgate.net

Polymeric Materials and Hydrogel Synthesis

In the realm of polymer science, BDDAB is a valuable component in creating advanced materials like macroporous and thermosensitive hydrogels, where it helps define their structure and responsiveness. chemicalbook.comnih.gov

Control of Pore Size in Macroporous Hydrogels

BDDAB can function as a templating agent in the synthesis of macroporous hydrogels, which are materials with large, interconnected pores essential for applications in tissue engineering and separation technologies. chemicalbook.comnih.govnih.gov During polymerization, BDDAB molecules self-assemble into micelles. These micelles create defined spaces within the polymerizing network. After the reaction is complete, the surfactant is washed out, leaving behind a porous structure.

The size of these pores can be controlled. For instance, in the synthesis of poly(N-isopropylacrylamide) hydrogels, the addition of poly(vinyl alcohol) (PVA) alongside BDDAB allows for fine-tuning of the pore size; as the amount of PVA increases, the pore size decreases. nih.govsigmaaldrich.com This control is critical for designing hydrogels with specific permeability and surface area characteristics tailored for advanced applications. researchgate.netrsc.org

Integration into Thermosensitive Polymer Systems

BDDAB is integrated into thermosensitive polymer systems to modify their response to temperature changes. nih.gov These polymers, such as poly(N-isopropylacrylamide) (PNIPAM), exhibit a lower critical solution temperature (LCST), a point at which they transition from a soluble to an insoluble state. nih.govmdpi.com

By incorporating an ionic surfactant like BDDAB, the LCST of the polymer system can be adjusted. This allows for the creation of "smart" hydrogels that swell or shrink in response to specific temperature triggers. nih.govfrontiersin.org This behavior is highly desirable for applications in drug delivery, where a sharp phase transition can be used to release a therapeutic agent at a target site in response to physiological temperatures. nih.govmdpi.com

Supramolecular Chemistry and Controlled Release Systems

The principles of supramolecular chemistry, which involve non-covalent interactions, are central to the use of BDDAB in creating systems for controlled release. rsc.org BDDAB's ability to self-assemble into micelles in an aqueous solution is a key feature exploited in this context. nih.gov

These micelles possess a hydrophobic core and a hydrophilic shell, making them ideal nanocarriers for encapsulating poorly water-soluble (hydrophobic) drugs. nih.govnih.gov By trapping drug molecules within the core, their solubility is enhanced, and they are protected from degradation. The release of the encapsulated drug can be triggered by external stimuli, such as changes in pH or temperature, which disrupt the micellar structure. rsc.orgresearchgate.net This stimulus-responsive behavior allows for the design of sophisticated drug delivery systems that can release their payload in a controlled and targeted manner, improving therapeutic efficacy. rsc.org

Advanced Research Applications and Material Science

Host-guest chemistry involves the formation of unique structural complexes through non-covalent interactions between a large "host" molecule and a smaller "guest" molecule. In this context, Benzyldodecyldimethylammonium bromide has been successfully utilized as a guest molecule in conjunction with macrocyclic hosts.

A notable example involves the interaction of BDAB with a specifically designed water-soluble cyclotriveratrylene (B73569) (WCTV) derivative, which acts as the host molecule. smolecule.com The inherent affinity between the host and guest drives the formation of a supra-amphiphile, a complex held together by these host-guest interactions. smolecule.com This process demonstrates the ability of BDAB to participate in molecular recognition, a fundamental concept in supramolecular chemistry. The formation of these complexes is a critical first step in the bottom-up construction of more complex, functional nanomaterials. smolecule.com Another research avenue has explored the creation of a polyelectrolyte-ion complex (PIC) between heparin and BDAB, which also relies on the specific interactions between the two components to form a drug-carrying vehicle. smolecule.com

Table 1: Components of a Benzyldodecyldimethylammonium Bromide Host-Guest System

Role Compound Name Abbreviation
Host Water-Soluble Cyclotriveratrylene WCTV

| Guest | Benzyldodecyldimethylammonium bromide | BDAB / G |

The unique properties of complexes involving Benzyldodecyldimethylammonium bromide have been harnessed to create "smart" materials that respond to specific environmental triggers, such as pH. This responsiveness is particularly valuable in the field of drug delivery, where a therapeutic agent needs to be released at a specific site, such as an acidic tumor microenvironment.

The supra-amphiphile formed from the WCTV host and BDAB guest can spontaneously self-assemble into vesicles in an aqueous solution. smolecule.com These vesicles are stable under neutral conditions but exhibit a pronounced pH-responsive behavior. When the pH of the solution drops below 7.0, the host-guest supra-amphiphile disassociates, leading to the collapse of the vesicles. smolecule.com This triggered disassembly has been successfully utilized for the controlled release of encapsulated drugs, demonstrating a viable mechanism for targeted drug delivery. smolecule.com

Similarly, drug carriers formulated from the heparin-BDAB polyelectrolyte-ion complex also exhibit clear pH-sensitive release behavior. smolecule.com These carriers have shown significant cytotoxicity to tumor cells, and confocal laser scanning microscopy has confirmed their ability to deliver antitumor drugs into the nucleus of cancer cells. smolecule.com

Further research has investigated the role of BDAB in the formation of nanoparticles for gene therapy. nih.gov Studies on the formation of siRNA (small interfering RNA) nanoparticles using various mono-cationic detergents, including BDAB, have shown that the surfactant's structure is crucial. nih.gov The length of the alkyl chain on the detergent influences whether the resulting siRNA/detergent nanoparticles are positively or negatively charged, which is a key factor in their ability to interact with and enter cells for gene silencing purposes. nih.gov In experiments with BDAB, which has a dodecyl (12-carbon) chain, aggregation was observed at high N/P ratios (the ratio of the nitrogen atoms in the cationic detergent to the phosphate (B84403) groups in the siRNA). nih.gov

Table 2: Characteristics of BDAB-Based pH-Responsive Systems

System Assembly Structure Stimulus for Disassembly/Release Application
WCTV-BDAB Supra-amphiphile Vesicles pH < 7.0 Controlled Drug Release
Heparin-BDAB PIC Micelles and Vesicles Acidic pH Antitumor Drug Delivery

| siRNA-BDAB Complex | Nanoparticles | Not pH-responsive | Gene Silencing |

Analytical Methodologies for Research and Monitoring

Chromatographic Techniques for Quantification and Separation

Chromatographic techniques are essential for the accurate quantification and separation of benzyldodecyldimethylammonium bromide (BDAB) in various matrices. longdom.org These methods, including High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), offer high sensitivity and accuracy, making them suitable for quality control, research, and regulatory compliance. longdom.org

High-Performance Liquid Chromatography (HPLC) Development and Validation

HPLC is a robust and precise method for the determination of BDAB. nih.gov A common approach involves using a C18 column with a mobile phase consisting of acetonitrile (B52724) and a buffer solution, such as sodium octanesulfonate and sodium acetate, with UV detection at a specific wavelength, typically around 262 nm. nih.govresearchgate.net The development and validation of HPLC methods are crucial to ensure their reliability for quantifying BDAB in various samples, including disinfectants and pharmaceutical formulations. nih.govwisdomlib.org

Method validation, following guidelines such as those from the International Council for Harmonisation (ICH), typically assesses parameters like specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). wisdomlib.org For instance, a validated HPLC method for BDAB demonstrated a high correlation coefficient (0.9996) in its calibration curve and a detection limit of 1.6 mg/L. nih.gov The recovery rates at different concentrations were consistently high, affirming the method's accuracy. nih.gov While HPLC provides superior precision, it is important to optimize parameters like the column, mobile phase, flow rate, and temperature to achieve accurate and reproducible results. longdom.orgnih.gov

Table 1: HPLC Method Parameters for Benzyldodecyldimethylammonium Bromide Analysis nih.govresearchgate.net
ParameterCondition
ColumnKromasil C18 (200 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile : 4 mmol/L Sodium Octanesulfonate & 0.02 mol/L Sodium Acetate (pH 5.2) (80:20)
Flow Rate1.0 mL/min
DetectionUV at 262 nm
Retention Time9.18 min
Correlation Coefficient0.9996
Detection Limit1.6 mg/L

Capillary Electrophoresis (CE) for Compound Analysis

Capillary Electrophoresis (CE) has emerged as a powerful technique for the analysis of a wide range of compounds, including BDAB. nih.govnih.gov It offers advantages such as high separation efficiency, minimal solvent consumption, and rapid analysis times. nih.gov For the analysis of BDAB, CE is typically performed in a fused-silica capillary with a buffer solution containing acetonitrile and a phosphate (B84403) buffer at a low pH. nih.govresearchgate.net Detection is commonly achieved through UV absorption at a wavelength around 214 nm. nih.gov

Validated CE methods for BDAB have shown excellent linearity, with correlation coefficients of 0.9994, and a lower detection limit of 0.2 mg/L compared to HPLC. nih.gov While CE provides better column efficiency and is more environmentally friendly due to reduced solvent usage, HPLC has been noted for its superior precision. nih.gov The choice between HPLC and CE may depend on the specific analytical requirements, such as the need for high precision versus faster analysis and reduced solvent waste. nih.gov

Table 2: Capillary Electrophoresis Method Parameters for Benzyldodecyldimethylammonium Bromide Analysis nih.govresearchgate.net
ParameterCondition
CapillaryBare fused-silica (46.4 cm total length, 75 µm i.d.)
Buffer50% Acetonitrile - 50 mmol/L NaH2PO4 (pH 2.24)
Applied Voltage20 kV
DetectionUV at 214 nm
Migration Time5.08 min
Correlation Coefficient0.9994
Detection Limit0.2 mg/L

Spectrophotometric and Spectroscopic Approaches

Spectrophotometric and spectroscopic methods are valuable tools for the detection and study of BDAB. These techniques are often used in conjunction with chromatographic methods for comprehensive analysis. nih.gov

UV-Vis Spectroscopy for Detection and Mechanism Studies

UV-Visible (UV-Vis) spectroscopy is a fundamental technique used for the detection of BDAB. nih.gov The principle of UV-Vis spectroscopy lies in the absorption of ultraviolet or visible light by a molecule, leading to electronic transitions. sharif.edu For BDAB, UV detection is typically carried out at specific wavelengths, such as 214 nm or 262 nm, where the compound exhibits significant absorbance. nih.gov This allows for the quantification of BDAB in solutions. Beyond simple detection, UV-Vis spectroscopy can also be employed to study the mechanisms of reactions involving BDAB. For example, it has been used to monitor the synthesis of silver nanoparticles where the reduction of silver ions was confirmed by observing the maximum absorbance at a specific wavelength. researchgate.net

Application in Sensitive Metal Ion Determination (e.g., Gallium)

While direct applications of benzyldodecyldimethylammonium bromide for the sensitive determination of metal ions like gallium are not extensively detailed in the provided search results, the principle of using cationic surfactants in such analytical methods is established. Cationic surfactants can be used as adsorbents for certain metal ions. chemicalbook.comsigmaaldrich.com This property can be exploited in various analytical techniques to pre-concentrate metal ions from a sample, thereby enhancing the sensitivity of their determination by methods such as atomic absorption spectrometry or inductively coupled plasma mass spectrometry. The interaction between the cationic surfactant and the metal ion can lead to the formation of a complex that is more easily extracted or detected.

Advanced Imaging and Screening Techniques

Recent advancements in analytical technology have introduced sophisticated imaging and screening methods that offer new possibilities for studying and detecting quaternary ammonium (B1175870) compounds like BDAB.

One such innovative technique is near-infrared hyperspectral imaging (NIR-HSI). nih.govresearchgate.net This method has been successfully developed for the rapid and non-destructive screening of BDAB-co-metabolic degrading bacteria directly on a solid culture medium. nih.gov By analyzing the near-infrared spectra, it is possible to predict the concentration of BDAB in the medium with a high degree of accuracy. nih.govresearchgate.net This high-throughput screening method is a significant improvement over conventional techniques, which are often laborious and time-consuming. nih.gov

Another advanced imaging approach is matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI). rsc.org While direct analysis of low-molecular-weight quaternary ammonium compounds by MALDI-MSI can be challenging due to interference from the matrix, a novel strategy involves the use of a "supermolecule" like cucurbit nih.govuril. rsc.org This molecule forms non-covalent complexes with the quaternary ammonium compounds, shifting their ion signals to a higher, interference-free mass region. rsc.org This allows for their visualization in tissue samples with high selectivity and sensitivity. rsc.org

Near-Infrared Hyperspectral Imaging (NIR-HSI) for Microbial Degradation Screening

The search for effective microbial degradation pathways for Benzyldodecyldimethylammonium bromide, a widely used disinfectant, has been significantly advanced by the application of Near-Infrared Hyperspectral Imaging (NIR-HSI). nih.gov This technology offers a rapid, non-destructive alternative to conventional screening methods, which are often laborious and time-consuming, especially when dealing with a large number of bacterial strains. nih.gov

NIR-HSI combines imaging and spectroscopy to acquire both spatial and spectral information from a sample. mdpi.com This capability allows for the direct and high-efficiency screening of co-metabolic degrading bacteria cultured on a solid medium. nih.gov In the context of BDAB, researchers have developed a novel method using NIR-HSI to identify bacteria capable of co-metabolizing the compound. nih.gov

The methodology involves using the near-infrared spectra to predict the concentration of BDAB in the solid medium. nih.gov This is achieved by building quantitative models, such as Partial Least Squares Regression (PLSR) models. nih.govresearchgate.net These models have demonstrated strong predictive power for BDAB concentration, achieving high coefficients of determination for calibration (R_c^2) and cross-validation (R_cv^2) that are greater than 0.872 and 0.870, respectively. nih.govresearchgate.net

The screening process works by observing the change in BDAB concentration in areas of the culture medium where bacteria are grown. A decrease in the predicted BDAB concentration in these regions, compared to areas with no bacterial growth, indicates that the bacteria are utilizing and degrading the compound. nih.gov Using this approach, researchers have successfully identified co-metabolic degrading bacteria, such as strains RQR-1 and BDAB-1, directly from the solid medium. nih.govresearchgate.net This demonstrates the efficacy of NIR-HSI as a high-throughput screening tool for identifying microorganisms essential for the bioremediation of environments contaminated with BDAB. nih.gov

Method Validation and Performance Metrics in Research Assays

The accurate quantification of Benzyldodecyldimethylammonium bromide in research and commercial disinfectant formulations is paramount for quality control and environmental monitoring. To this end, analytical methods such as High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) have been developed and rigorously validated. nih.govresearchgate.net The validation process assesses various performance metrics to ensure the method is reliable, accurate, and precise for its intended purpose. nih.gov

A comparative study developed and validated both HPLC and CE methods for determining BDAB in commercial disinfectants. nih.gov The HPLC analysis was performed on a Kromasil C18 column with UV detection at 262 nm, while the CE analysis used a bare fused-silica capillary with UV detection at 214 nm. nih.gov

Key performance metrics from this validation include:

Linearity: Both methods showed excellent linearity, with calibration curves of peak area versus concentration yielding high correlation coefficients (r). This indicates a direct and predictable relationship between the concentration of BDAB and the analytical signal over a defined range. nih.gov

Detection Limit: The detection limit, which is the lowest concentration of an analyte that can be reliably detected, was found to be lower for the CE method, indicating superior sensitivity for trace amounts of BDAB. nih.gov

Recovery: Average recovery studies were conducted at multiple concentration levels to assess the accuracy of the methods. The HPLC method demonstrated consistently high recovery rates with low variability. nih.gov

While both methods were deemed suitable for the analysis of BDAB, they offer different advantages. The HPLC method provides superior precision, whereas the CE method offers the benefits of lower solvent consumption and higher column efficiency. nih.govresearchgate.net

Below are interactive tables summarizing the performance metrics for the validated HPLC and CE methods for BDAB analysis.

Table 1: HPLC Method Performance Metrics for BDAB Analysis

Performance Metric Value
Correlation Coefficient (r) 0.9996
Detection Limit 1.6 mg/L
Average Recovery (at 50 mg/L) 99.94% ± 1.5%
Average Recovery (at 100 mg/L) 99.64% ± 1.3%
Average Recovery (at 200 mg/L) 99.61% ± 0.4%

Data sourced from a study on the analysis of benzyldimethyldodecylammonium bromide in chemical disinfectants. nih.gov

Table 2: Capillary Electrophoresis (CE) Method Performance Metrics for BDAB Analysis

Performance Metric Value
Correlation Coefficient (r) 0.9994
Detection Limit 0.2 mg/L
Average Recovery (at 20 mg/L) 120.47% ± 2.6%
Average Recovery (at 40 mg/L) 102.06% ± 8.7%
Average Recovery (at 100 mg/L) 103.05% ± 3.0%

Data sourced from a study on the analysis of benzyldimethyldodecylammonium bromide in chemical disinfectants. nih.gov

Table 3: List of Compounds Mentioned

Compound Name Abbreviation
Benzyldodecyldimethylammonium bromide BDAB
Acetonitrile -
Octanesulfonic sodium -
Acetic sodium -
Acetic acid -

Regulatory Science and Environmental Risk Assessment Frameworks

Scientific Frameworks for Ecological Risk Assessment of QACs

The scientific framework for conducting an ecological risk assessment (ERA) for chemical substances, including Quaternary Ammonium (B1175870) Compounds (QACs), is a multi-stage process designed to evaluate the likelihood of adverse ecological effects occurring from exposure to a stressor. epa.gov In the United States, the Environmental Protection Agency (EPA) has developed a foundational structure for these assessments. epa.gov This framework is intended to be flexible to accommodate a wide array of stressors and ecological components, moving beyond effects on single species to consider impacts on populations, communities, and entire ecosystems. rmpcecologia.com

The process is generally divided into three main phases:

Problem Formulation: This initial phase is a systematic planning step that establishes the goals, scope, and focus of the assessment. rmpcecologia.com It involves identifying the stressors (e.g., specific QACs), the ecosystems and biological entities of concern (receptors), and the specific adverse effects to be evaluated (assessment endpoints). ornl.gov For instance, in a hypothetical scenario involving a QAC like Benzyldodecyldimethylammonium bromide released into an aquatic environment, problem formulation would identify the compound as the stressor, fish and invertebrate communities as receptors, and potential impacts on reproduction or survival as assessment endpoints. ornl.gov This phase results in a conceptual model that describes the relationships between the stressor, exposure pathways, and the assessment endpoints. rmpcecologia.com

Analysis Phase: This phase involves the technical evaluation of data on exposure and effects. rmpcecologia.com It has two key components:

Characterization of Exposure: This involves identifying, measuring, or modeling the contact or co-occurrence of the stressor with the ecological receptors. It determines the pathways of exposure and quantifies the concentration of the chemical in relevant environmental media (e.g., water, sediment, soil). rmpcecologia.comchemicalbook.com

Characterization of Ecological Effects: This component evaluates the available data on the adverse effects of the stressor on the identified receptors. It establishes the relationship between the level of exposure (dose) and the incidence and severity of the effect (response). This often involves using data from laboratory toxicity studies to determine benchmarks like a no-observed-adverse-effect-level (NOAEL). ornl.gov

Risk Characterization: This is the final phase where the information from the analysis phase is integrated to estimate the probability and magnitude of adverse effects. rmpcecologia.com It compares the exposure concentrations (e.g., Predicted Environmental Concentration, or PEC) with the effect concentrations (e.g., Predicted No-Effect Concentration, or PNEC). The output of this phase provides a comprehensive picture of the risk, including the level of confidence in the assessment, and serves as the scientific basis for risk management decisions. rmpcecologia.comnih.gov

The EPA's framework, first detailed in a 1992 report and superseded by 1998 guidelines, provides the organizing principles for current ecological risk assessments. epa.govepa.govornl.gov

Table 1: Phases of Ecological Risk Assessment (ERA) Framework

PhaseObjectiveKey ActivitiesOutcome
Problem FormulationDefine the scope and goals of the assessment.- Identify stressors and receptors.
  • Define assessment endpoints.
  • Develop a conceptual model. rmpcecologia.com
  • A conceptual model that guides the analysis.
    AnalysisEvaluate exposure and ecological effects data.- Characterize exposure pathways and levels.
  • Characterize dose-response relationships. rmpcecologia.com
  • Exposure profiles and stressor-response profiles.
    Risk CharacterizationIntegrate exposure and effects data to estimate risk.- Compare exposure and effects data.
  • Describe risk, including uncertainties.
  • Summarize findings for risk managers. rmpcecologia.comnih.gov
  • A formal risk estimation and description.

    Influence of Benzyldodecyldimethylammonium Bromide on Antibiotic Resistance Epidemiology

    The widespread use of disinfectants containing QACs, such as the closely related benzalkonium chlorides (BACs), is under increasing scrutiny for its potential role in promoting antibiotic resistance. nih.gov Benzyldodecyldimethylammonium bromide belongs to this class of compounds. sigmaaldrich.com Exposure to these biocides can co-select for bacteria that are also resistant to clinically important antibiotics, thereby influencing the epidemiology of antibiotic resistance. nih.gov

    Research has demonstrated that bacteria exposed to BACs can develop resistance not only to the disinfectant itself but also to various antibiotics. nih.gov This phenomenon occurs through several mechanisms:

    Overexpression of Efflux Pumps: Efflux pumps are proteins that can actively transport a wide range of toxic compounds out of the bacterial cell. nih.gov Studies have shown that exposing bacteria like Pseudomonas aeruginosa to subinhibitory concentrations of BAC can lead to the overexpression of multidrug efflux pump genes (e.g., mexCD-oprJ). nih.gov These pumps are not specific to the disinfectant and can also expel various classes of antibiotics, conferring a multidrug-resistant phenotype. nih.gov

    Genetic Mutations: Prolonged exposure to BACs can select for mutations in bacterial genes that lead to higher tolerance to both the disinfectant and certain antibiotics. For example, mutations in the pmrB gene have been linked to increased tolerance to polymyxin (B74138) B in P. aeruginosa following exposure to BAC. nih.gov

    Gene Transfer: There is speculation, though not definitively established, that the use of BACs could contribute to the maintenance and dissemination of resistance genes within bacterial populations. researchgate.net Many clinical and environmental bacterial isolates with reduced susceptibility to BAC have been found to carry multiple efflux pump genes. researchgate.net

    The concern is that the pervasive use of these disinfectants in domestic, healthcare, and food processing environments creates a selective pressure that favors the survival and proliferation of antibiotic-resistant bacteria. nih.govresearchgate.net This can complicate treatment of bacterial infections and poses a significant public health challenge. nih.gov

    Table 2: Mechanisms of QAC-Induced Antibiotic Resistance

    MechanismDescriptionExample
    Efflux Pump OverexpressionBacteria increase the production of pumps that expel multiple toxic substances, including QACs and antibiotics. nih.govOverexpression of mexCD-oprJ multidrug efflux pump genes in P. aeruginosa. nih.gov
    Selective Genetic MutationsExposure to QACs favors the survival of bacteria with mutations that confer resistance to both the QAC and antibiotics.Mutations in the pmrB gene in P. aeruginosa leading to polymyxin resistance. nih.gov
    Cross-ResistanceA single resistance mechanism provides protection against multiple antimicrobial agents.Efflux pumps that recognize and expel both QACs and various antibiotics. nih.gov

    Methodologies for Assessing Environmental Impact in Regulatory Contexts

    Methodologies for assessing the environmental impact of chemicals like Benzyldodecyldimethylammonium bromide in a regulatory context are designed to be systematic and predictive. A common approach, particularly for products like veterinary medicines which can serve as a model, is a tiered or phased environmental risk assessment (ERA). nih.gov

    Phase I Assessment: This initial phase evaluates the potential for environmental exposure. It considers the product's usage patterns, physicochemical properties, and pathways into the environment. nih.gov For a disinfectant ingredient, this would involve estimating the quantity used and released down the drain into wastewater systems. If the predicted environmental concentration (PEC) falls below a certain trigger value, the assessment may conclude that the product is unlikely to pose a significant environmental risk, and no further testing is required. nih.gov

    Phase II Assessment: If the exposure potential in Phase I is significant, the assessment proceeds to Phase II. This phase involves a more detailed investigation of the chemical's fate (e.g., degradation, persistence) and effects on various environmental compartments (water, soil, sediment). nih.govregulations.gov It requires generating ecotoxicity data from standardized tests on representative aquatic and terrestrial organisms (e.g., algae, daphnids, fish, soil invertebrates). ornl.gov The goal is to determine the Predicted No-Effect Concentration (PNEC), which is the concentration below which adverse effects are unlikely to occur. nih.gov The risk is then characterized by comparing the PEC to the PNEC. A PEC/PNEC ratio greater than 1 indicates a potential risk, which may trigger further investigation or risk mitigation measures. nih.gov

    Another comprehensive methodology is the Life Cycle Assessment (LCA) . An LCA evaluates the potential environmental impacts of a product or substance throughout its entire life cycle, from raw material extraction through manufacturing, use, and final disposal. europa.eu It compiles an inventory of all relevant energy and material inputs and environmental releases. europa.eu The impacts associated with these inputs and releases are then assessed across various categories, such as ecotoxicity, human toxicity, climate change, and resource depletion. europa.eu This holistic approach provides a broader understanding of a chemical's environmental footprint beyond the direct risks of its use.

    In recent years, there has been a push towards incorporating New Approach Methodologies (NAMs) . These include a wide range of methods such as in silico modeling (e.g., QSARs), high-throughput screening assays, and omics technologies, which aim to provide more human-relevant data while reducing reliance on traditional animal testing. wur.nl

    Q & A

    Q. What are the standard synthetic routes for benzyldodecyldimethylammonium bromide, and how can purity be validated?

    The compound is synthesized via a quaternization reaction between dodecyldimethylamine and benzyl bromide in acetonitrile at 60°C for 48 hours, followed by solvent evaporation and recrystallization . Purity validation requires thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). For isotopic labeling (e.g., ¹³C), NMR spectroscopy (¹H and ¹³C) is critical to confirm structural integrity and isotopic enrichment . Discrepancies in reported purity (e.g., 99% vs. 96.5% in TLC) necessitate cross-validation using multiple analytical methods, such as NMR and elemental analysis .

    Q. How does benzyldodecyldimethylammonium bromide interact with biological membranes in antimicrobial studies?

    As a quaternary ammonium compound (QAC), it disrupts microbial membranes by adsorbing to negatively charged phospholipids, causing leakage of cellular contents. Experimental protocols often involve minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria, with controls for solvent effects (e.g., ethanol solubility). Note that chain length (C12) and benzyl group positioning influence biocidal activity .

    Q. What are the recommended storage conditions to maintain stability?

    Store at 2–8°C in airtight containers, protected from light and moisture. Degradation risks include hydrolysis in aqueous solutions and thermal decomposition above 60°C. For long-term stability, lyophilization is advised .

    Advanced Research Questions

    Q. How can ¹³C-labeled benzyldodecyldimethylammonium bromide be synthesized for environmental fate studies?

    Isotopic labeling involves substituting ¹³C into the benzyl group during synthesis. Key steps:

    • React ¹³C-enriched benzyl bromide with dodecyldimethylamine in acetonitrile.
    • Validate labeling efficiency via ¹³C NMR (e.g., δ 127–133 ppm for aromatic carbons) .
    • Applications include tracking cation adsorption in soil-clay systems or biodegradation pathways using isotope-ratio mass spectrometry .

    Q. What crystallographic methods resolve structural contradictions in QAC-clay intercalation studies?

    X-ray diffraction (XRD) and single-crystal analysis reveal that the dodecyl chain forms bilayers in montmorillonite clay, while shorter chains adopt disordered arrangements. Molecular dynamics simulations complement experimental data to explain hydrophobic interactions and cation packing .

    Q. How does benzyldodecyldimethylammonium bromide enhance analytical detection of trace metals like gallium?

    It forms ion-pair complexes with Chrome Azurol S (CAS) for spectrophotometric Ga(III) determination. Methodology:

    • Extract Ga(III) from fertilizers using n-butyl acetate.
    • Add CAS and benzyldodecyldimethylammonium bromide to form a ternary complex (λmax = 610 nm).
    • Calibrate with Ga standards (0.12–0.60 µg/mL), achieving RSD <5.7% .

    Q. What experimental controls address discrepancies in cytotoxicity assays involving this compound?

    • Use cell lines with varying membrane charge (e.g., HeLa vs. erythrocytes) to assess selectivity.
    • Include surfactants like Tween 80 to mitigate false positives from aggregation.
    • Validate results with alternative QACs (e.g., hexadecyltrimethylammonium bromide) to isolate chain-length effects .

    Methodological Considerations

    Q. How to optimize solvent systems for solubility challenges in formulation studies?

    The compound is sparingly soluble in ethanol but forms micelles in aqueous solutions above critical micelle concentration (CMC). Use co-solvents like acetonitrile or dimethyl sulfoxide (DMSO) for stock solutions, followed by dilution in buffers (pH 7–9) .

    Q. What spectroscopic techniques differentiate degradation products during stability testing?

    • LC-MS : Identifies hydrolyzed products (e.g., dodecyldimethylamine).
    • FT-IR : Monitors N-CH₂ bond stability (peaks at 2850–2950 cm⁻¹).
    • TGA-DSC : Detects thermal decomposition events (onset ~200°C) .

    Q. How to mitigate interference from benzyldodecyldimethylammonium bromide in wastewater treatment studies?

    Advanced oxidation processes (AOPs) like ozonation or Fenton reactions degrade QACs. Monitor degradation using COD (chemical oxygen demand) assays and toxicity tests with Daphnia magna to ensure complete mineralization .

    Data Contradiction Analysis

    • Purity Discrepancies : Variations in reported purity (96.5% vs. 99%) arise from differences in analytical methods (TLC vs. HPLC). Researchers should specify protocols and validate with orthogonal techniques .
    • Ecotoxicity Conflicts : Some studies report high biodegradability, while others note persistence. These contradictions likely stem from microbial community differences in test environments. Standardize assays using OECD 301 guidelines .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Benzalkonium bromide
    Reactant of Route 2
    Reactant of Route 2
    Benzalkonium bromide

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.